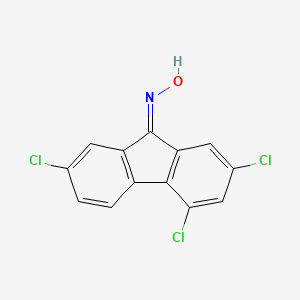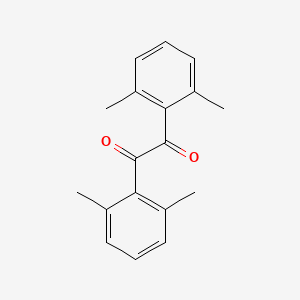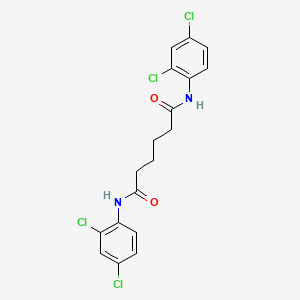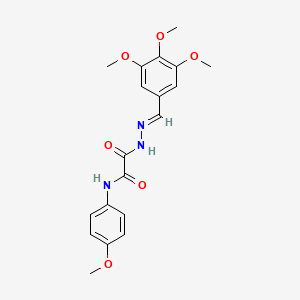
3,6-DMAD hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-DMAD hydrochloride, also known as N9-(3-(dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine hydrochloride, is an acridine derivative. It is a potent inhibitor of the IRE1α-XBP1s pathway, which is involved in the unfolded protein response. This compound has shown significant potential in cancer research, particularly in the study of multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DMAD hydrochloride involves the reaction of acridine derivatives with dimethylaminopropylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3,6-DMAD hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction may produce reduced acridine derivatives .
Scientific Research Applications
3,6-DMAD hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical reactions.
Biology: Studied for its effects on cellular pathways, particularly the IRE1α-XBP1s pathway.
Medicine: Investigated for its potential in cancer therapy, especially in the treatment of multiple myeloma.
Industry: Utilized in the development of new pharmaceuticals and as a component in chemical libraries for drug discovery
Mechanism of Action
3,6-DMAD hydrochloride exerts its effects by inhibiting the IRE1α-XBP1s pathway. This pathway is crucial for the unfolded protein response, which helps cells cope with stress. By inhibiting this pathway, this compound disrupts the cellular stress response, leading to increased secretion of interleukin-6 and inhibition of IRE1α oligomerization and endoribonuclease activity .
Comparison with Similar Compounds
Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
Uniqueness
Compared to these similar compounds, 3,6-DMAD hydrochloride is unique due to its potent inhibition of the IRE1α-XBP1s pathway and its specific effects on interleukin-6 secretion and IRE1α oligomerization. This makes it particularly valuable in cancer research, especially for studying multiple myeloma .
Properties
Molecular Formula |
C22H31N5 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
9-N-[3-(dimethylamino)propyl]-3-N,3-N,6-N,6-N-tetramethylacridine-3,6,9-triamine |
InChI |
InChI=1S/C22H31N5/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24) |
InChI Key |
UIWOQSJSDYDIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




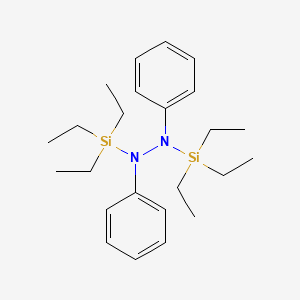
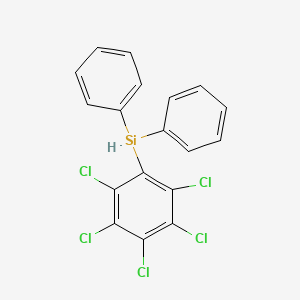

![Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B11943451.png)
